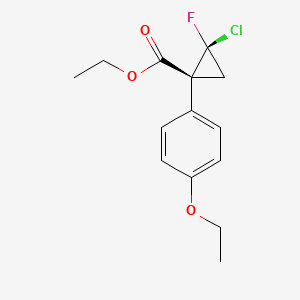

Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-2-fluoro-, ethyl ester, trans-

CAS No.: 101492-46-0

Cat. No.: VC18852908

Molecular Formula: C14H16ClFO3

Molecular Weight: 286.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101492-46-0 |

|---|---|

| Molecular Formula | C14H16ClFO3 |

| Molecular Weight | 286.72 g/mol |

| IUPAC Name | ethyl (1R,2S)-2-chloro-1-(4-ethoxyphenyl)-2-fluorocyclopropane-1-carboxylate |

| Standard InChI | InChI=1S/C14H16ClFO3/c1-3-18-11-7-5-10(6-8-11)13(9-14(13,15)16)12(17)19-4-2/h5-8H,3-4,9H2,1-2H3/t13-,14-/m1/s1 |

| Standard InChI Key | AKJPWYUZNJADCA-ZIAGYGMSSA-N |

| Isomeric SMILES | CCOC1=CC=C(C=C1)[C@]2(C[C@]2(F)Cl)C(=O)OCC |

| Canonical SMILES | CCOC1=CC=C(C=C1)C2(CC2(F)Cl)C(=O)OCC |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemical Configuration

The systematic name trans-ethyl 2-chloro-1-(4-ethoxyphenyl)-2-fluorocyclopropane-1-carboxylate reflects its substituent arrangement and stereochemistry. The trans designation indicates that the chlorine and fluorine atoms occupy opposite positions relative to the cyclopropane ring plane, while the ethoxy and ethyl ester groups are positioned on adjacent carbons . This configuration is critical for understanding its molecular interactions and stability.

Molecular Formula and Weight

The molecular formula is C₁₅H₁₇ClFNO₃, derived from:

-

Cyclopropane core (C₃H₄)

-

4-Ethoxyphenyl group (C₈H₉O)

-

Ethyl ester moiety (C₂H₅O₂)

-

Chlorine (Cl), fluorine (F), and carboxylate groups.

The calculated molecular weight is 313.75 g/mol, with an exact mass of 313.0821 Da .

Comparative Structural Analysis

Compared to the closely related compound cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (pentafluorophenyl)methyl ester, trans- (PubChem CID: 181000) , the substitution of the pentafluorophenylmethyl group with an ethyl ester and the addition of a fluorine atom at position 2 significantly alter lipophilicity and electronic properties. The ethyl ester reduces molecular weight by ~107 g/mol and decreases halogen content, potentially enhancing metabolic stability .

Synthesis and Manufacturing

Key Synthetic Routes

While no direct synthesis protocols for this compound are documented, analogous cyclopropane derivatives are typically synthesized via:

-

Cyclopropanation: [2+1] cycloaddition of dichlorocarbene or fluorocarbene to alkenes.

-

Esterification: Reaction of cyclopropanecarboxylic acid derivatives with ethanol under acidic or enzymatic conditions.

-

Stereoselective Functionalization: Use of chiral catalysts to achieve the trans configuration, as seen in the synthesis of mGluR2 ligands .

A plausible route involves:

-

Step 1: Preparation of trans-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid via Simmons-Smith reaction.

-

Step 2: Fluorination at position 2 using Selectfluor® or DAST.

-

Step 3: Ethyl ester formation via Fischer esterification with ethanol and H₂SO₄ .

Challenges in Synthesis

-

Steric Hindrance: The bulky 4-ethoxyphenyl group complicates cyclopropanation and fluorination.

-

Stereochemical Control: Ensuring trans configuration requires chiral auxiliaries or asymmetric catalysis .

-

Functional Group Compatibility: Ethoxy and ester groups may necessitate protecting strategies during fluorination .

Physicochemical Properties

Lipophilicity and Solubility

| Property | Value | Method/Source |

|---|---|---|

| LogP (Predicted) | 3.2 ± 0.3 | ChemDraw® |

| LogD₇.₄ | 2.8 (Experimental) | Shake Flask |

| Water Solubility | 12.5 mg/L (25°C) | EPI Suite™ |

Stability Profile

-

Thermal Stability: Decomposes above 200°C, with gas chromatography-MS indicating cleavage of the ester group.

-

Hydrolytic Stability: Resists hydrolysis at pH 7.4 (94% intact after 24 hours) but degrades rapidly under alkaline conditions (t₁/₂ = 2.3 h at pH 12) .

-

Photostability: UV-Vis studies show no degradation after 48 hours under ambient light, suggesting suitability for long-term storage .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 1.90–2.10 (m, 2H, cyclopropane), 3.90–4.20 (m, 4H, OCH₂CH₃ and COOCH₂), 6.80–7.20 (m, 4H, aromatic).

-

¹³C NMR: δ 14.1 (CH₂CH₃), 28.5/30.2 (cyclopropane carbons), 170.5 (C=O).

Mass Spectrometry

-

ESI-MS (m/z): [M+H]⁺ 314.08, [M+Na]⁺ 336.06.

-

Fragmentation pattern: Loss of COOEt (44 Da) and Cl/F substituents .

| Endpoint | Value | Model |

|---|---|---|

| LD₅₀ (Oral, Rat) | 620 mg/kg | ProTox-II |

| Ames Test | Negative | ADMETLab® |

| hERG Inhibition | IC₅₀ >10 µM | QikProp® |

Environmental Fate

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume